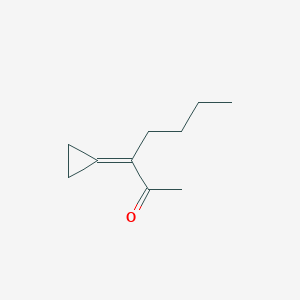
N-Cyano-N'-(2-hydroxyethyl)-N''-methylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine typically involves the reaction between N-cyano-N-methylcarbamimidothioate and 2-hydroxyethylamine. The hydroxyl group of the 2-hydroxyethylamine is activated to facilitate the reaction, resulting in the formation of the desired compound through an intramolecular cyclization process .
Industrial Production Methods
While specific industrial production methods for N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine are not extensively documented, the general approach would involve optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine-containing compounds.
Aplicaciones Científicas De Investigación
N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine exerts its effects involves interactions with molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxyethyl and methylguanidine moieties can interact with various biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
N-Cyano-N’-(2-hydroxyethyl)-3-pyridinecarboximidamide: Shares the cyano and hydroxyethyl groups but differs in the core structure.
N-cyano-N’-(2-hydroxyethyl)pyridine-3-carboximidamide: Another similar compound with a pyridine ring.
Propiedades
Número CAS |
70334-06-4 |
|---|---|
Fórmula molecular |
C5H10N4O |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
1-cyano-3-(2-hydroxyethyl)-2-methylguanidine |
InChI |
InChI=1S/C5H10N4O/c1-7-5(9-4-6)8-2-3-10/h10H,2-3H2,1H3,(H2,7,8,9) |
Clave InChI |
IWDXEQQPYYDWDM-UHFFFAOYSA-N |
SMILES canónico |
CN=C(NCCO)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B14477606.png)
![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)
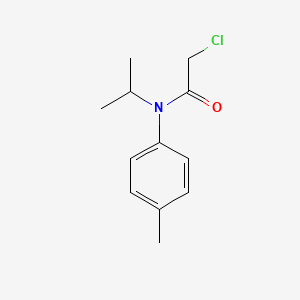

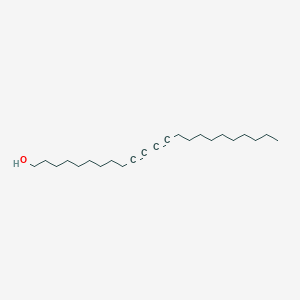
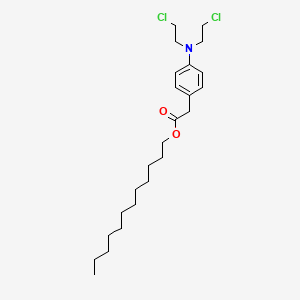

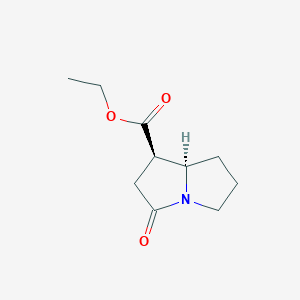
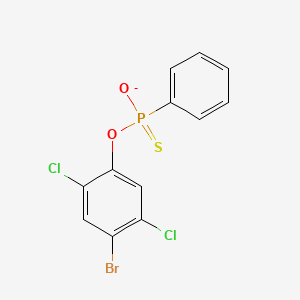
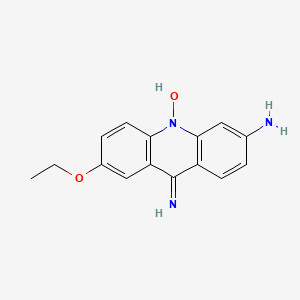
![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
